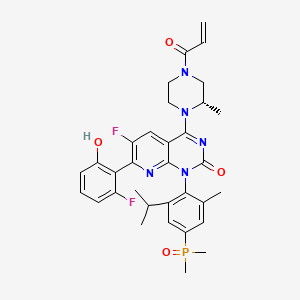

KRAS G12C inhibitor 28

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C33H36F2N5O4P |

|---|---|

Molecular Weight |

635.6 g/mol |

IUPAC Name |

1-(4-dimethylphosphoryl-2-methyl-6-propan-2-ylphenyl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one |

InChI |

InChI=1S/C33H36F2N5O4P/c1-8-27(42)38-12-13-39(20(5)17-38)31-23-16-25(35)29(28-24(34)10-9-11-26(28)41)36-32(23)40(33(43)37-31)30-19(4)14-21(45(6,7)44)15-22(30)18(2)3/h8-11,14-16,18,20,41H,1,12-13,17H2,2-7H3/t20-/m0/s1 |

InChI Key |

AULVAQHFJPQQED-FQEVSTJZSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=C(C=C5C)P(=O)(C)C)C(C)C)C(=O)C=C |

Canonical SMILES |

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=C(C=C5C)P(=O)(C)C)C(C)C)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of KRAS G12C Inhibitor 28

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of KRAS G12C inhibitor 28, a potent and selective covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with the G12C mutation. This document details the inhibitor's impact on cellular signaling pathways, presents available quantitative data, and outlines the experimental protocols for key assays used in its characterization.

Core Mechanism of Action

This compound is a small molecule designed to specifically target the cysteine residue at position 12 of the mutated KRAS protein. The G12C mutation introduces a reactive cysteine that is not present in the wild-type protein, allowing for a highly selective, covalent interaction. The inhibitor binds to the KRAS G12C protein, locking it in an inactive, GDP-bound state. This prevents the exchange of GDP for GTP, which is a critical step in the activation of KRAS. By trapping KRAS G12C in its "off" state, the inhibitor effectively blocks the downstream signaling cascades that drive oncogenesis.

The primary signaling pathways inhibited by this action are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways. Constitutive activation of these pathways by mutant KRAS leads to uncontrolled cell proliferation, survival, and differentiation. Inhibition of these pathways by this compound is expected to result in anti-tumor activity in cancers harboring this specific mutation.

Quantitative Data Summary

The primary publicly available quantitative data for this compound is its half-maximal inhibitory concentration (IC50) from a biochemical assay.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | Biochemical | IC50 | 57 nM | [1] |

Signaling Pathways

The KRAS protein is a central node in cellular signaling, and its G12C mutation leads to the aberrant activation of multiple downstream pathways. The following diagrams illustrate the canonical KRAS signaling pathway and the mechanism of its inhibition by a G12C-specific inhibitor.

Caption: KRAS G12C Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize KRAS G12C inhibitors are provided below. While the specific parameters for inhibitor 28 are not fully public, these protocols represent the standard industry practices.

Biochemical Assay: KRAS G12C Nucleotide Exchange Assay (IC50 Determination)

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP by the KRAS G12C protein.

Materials:

-

Recombinant human KRAS G12C protein

-

BODIPY-FL-GDP (fluorescently labeled GDP)

-

GTP

-

SOS1 (a guanine nucleotide exchange factor)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)

-

384-well, low-volume, black plates

-

Plate reader capable of measuring fluorescence polarization or HTRF

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the inhibitor in DMSO to create a concentration gradient.

-

In the assay plate, add a small volume of the diluted inhibitor to each well.

-

Add a solution of KRAS G12C protein pre-incubated with BODIPY-FL-GDP to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for inhibitor binding.

-

Initiate the nucleotide exchange reaction by adding a solution containing GTP and SOS1 to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Measure the fluorescence polarization or HTRF signal in each well. A decrease in signal indicates the displacement of BODIPY-FL-GDP by GTP.

-

Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Biochemical Assay Workflow.

Cellular Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

-

Cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well or 384-well plates

-

Luminometer

Procedure:

-

Seed the KRAS G12C mutant cells in the opaque-walled plates at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Treat the cells with the diluted inhibitor and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the inhibitor concentration and calculate the cellular IC50 value.

Target Engagement Assay: NanoBRET™ Target Engagement Intracellular Assay

This assay measures the binding of the inhibitor to the KRAS G12C protein within living cells.

Materials:

-

HEK293T cells

-

Plasmids encoding NanoLuc®-KRAS G12C fusion protein

-

Transfection reagent

-

NanoBRET™ KRAS Tracer

-

This compound

-

Opti-MEM® I Reduced Serum Medium

-

White, opaque 96-well or 384-well plates

-

Luminometer capable of measuring BRET

Procedure:

-

Co-transfect HEK293T cells with the NanoLuc®-KRAS G12C fusion construct.

-

Plate the transfected cells in the white, opaque plates and allow them to grow for 24 hours.

-

Prepare serial dilutions of this compound in Opti-MEM®.

-

Add the diluted inhibitor to the cells.

-

Add the NanoBRET™ KRAS Tracer to the cells.

-

Incubate the plate for a specified time (e.g., 2 hours) at 37°C and 5% CO2.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the donor emission (460 nm) and acceptor emission (618 nm) on a BRET-capable luminometer.

-

Calculate the BRET ratio (acceptor emission/donor emission).

-

Plot the BRET ratio against the inhibitor concentration to determine the cellular EC50 for target engagement.

This guide provides a foundational understanding of the mechanism of action for this compound. Further research and clinical studies will be necessary to fully elucidate its therapeutic potential.

References

The Discovery and Synthesis of a Novel KRAS G12C Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a pivotal covalent inhibitor of the KRAS G12C mutant protein. The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, and for decades, it was considered an "undruggable" target.[1][2] The development of inhibitors specifically targeting the KRAS G12C mutation, present in a significant subset of non-small cell lung, colorectal, and pancreatic cancers, represents a landmark achievement in precision oncology.[2][3][4] This document will focus on the foundational work leading to the development of ARS-1620, a well-characterized and potent KRAS G12C inhibitor that has paved the way for clinically approved drugs.

The Challenge of Targeting KRAS

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth, proliferation, and survival.[1][5] Mutations at the G12 position, particularly the glycine-to-cysteine substitution (G12C), impair the ability of KRAS to hydrolyze GTP, locking the protein in a constitutively active state and driving oncogenic signaling.[3] Early efforts to directly inhibit KRAS were largely unsuccessful due to the protein's high affinity for GTP and the absence of well-defined binding pockets.[6] The discovery of a novel, cryptic pocket in the switch-II region of the GDP-bound state of KRAS G12C, however, provided a new avenue for therapeutic intervention.[7][8]

Discovery of a Covalent Inhibitor: ARS-1620

The development of ARS-1620 was the culmination of structure-based drug design and extensive optimization of earlier, less potent fragments.[9] The key innovation was the design of a molecule that could covalently bind to the mutant cysteine residue at position 12, thereby irreversibly trapping KRAS G12C in its inactive state.[7] This approach offered high selectivity for the mutant protein over its wild-type counterpart.

Structure-Activity Relationship (SAR) and Optimization

Initial screening efforts identified weak-binding fragments that were subsequently optimized to improve potency and drug-like properties. The optimization process focused on enhancing the reactivity of the covalent warhead, improving the binding affinity to the switch-II pocket, and optimizing pharmacokinetic parameters.[9] This led to the development of ARS-1620, a quinazoline-based compound with a reactive acrylamide warhead.[10][11]

Table 1: Physicochemical Properties of ARS-1620

| Property | Value |

| Molecular Formula | C21H17ClF2N4O2 |

| Molecular Weight | 430.8 g/mol |

| IUPAC Name | 1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |

Source: PubChem CID 137003167[11]

Synthesis of ARS-1620

The synthesis of ARS-1620 involves a multi-step process. While the precise, proprietary synthesis details may vary, a general retrosynthetic analysis suggests the key steps would involve the construction of the substituted quinazoline core, followed by the coupling of the piperazine linker and the introduction of the acrylamide warhead.

A plausible, generalized synthetic route would include:

-

Synthesis of the Substituted Quinazoline Core: This can be achieved through various heterocyclic chemistry methods, likely involving the condensation of a substituted anthranilic acid derivative with a suitable one-carbon synthon.

-

Coupling of the Piperazine Moiety: The quinazoline core would then be functionalized to allow for nucleophilic substitution with piperazine.

-

Acrylamide Formation: The final step involves the acylation of the piperazine nitrogen with acryloyl chloride or a related activated acrylic acid derivative to form the covalent warhead.

Note: This is a generalized description. For specific details, consultation of the primary medicinal chemistry literature is recommended.

Mechanism of Action and Signaling Pathways

ARS-1620 selectively and covalently binds to the cysteine-12 residue of KRAS G12C in its inactive, GDP-bound state.[8] This covalent modification locks the protein in an inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, and thus blocking the loading of GTP and subsequent activation.[8][12]

By inhibiting KRAS G12C, ARS-1620 effectively downregulates downstream oncogenic signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation, survival, and growth.[3][13][14]

Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of action of ARS-1620.

Experimental Protocols and Quantitative Data

The characterization of KRAS G12C inhibitors like ARS-1620 involves a suite of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.[15][16][17]

Biochemical Assays

Table 2: Key Biochemical Assays for KRAS G12C Inhibitor Characterization

| Assay Type | Purpose | Typical Readout |

| Nucleotide Exchange Assay | To measure the inhibitor's effect on the exchange of GDP for GTP. | Time-Resolved Fluorescence Energy Transfer (TR-FRET).[15] |

| KRAS-RAF Binding Assay | To determine if the inhibitor blocks the interaction between active KRAS and its downstream effector, RAF. | HTRF-based detection.[18] |

| GTP Hydrolysis Assay | To assess the intrinsic and GAP-mediated GTPase activity of KRAS G12C. | Measurement of inorganic phosphate release. |

| Surface Plasmon Resonance (SPR) | To measure the binding kinetics (kon, koff) and affinity (KD) of the inhibitor to KRAS G12C. | Response units (RU). |

Protocol: TR-FRET Nucleotide Exchange Assay

-

Recombinant KRAS G12C protein is incubated with a fluorescently labeled GDP analog.

-

The inhibitor (e.g., ARS-1620) is added at varying concentrations.

-

The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and excess GTP.

-

The exchange of fluorescent GDP for non-fluorescent GTP results in a decrease in the FRET signal, which is monitored over time.

-

IC50 values are calculated from the dose-response curves.[15]

Cell-Based Assays

Table 3: Key Cell-Based Assays for KRAS G12C Inhibitor Characterization

| Assay Type | Purpose | Cell Lines | Typical Readout |

| Cell Viability/Proliferation Assay | To determine the anti-proliferative effect of the inhibitor. | KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and wild-type cell lines. | IC50 values from MTT or CellTiter-Glo assays. |

| Western Blot Analysis | To assess the inhibition of downstream signaling pathways. | KRAS G12C mutant cell lines. | Levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT). |

| RAS-GTP Pulldown Assay | To directly measure the levels of active, GTP-bound KRAS in cells. | KRAS G12C mutant cell lines. | Western blot for KRAS in the pulldown fraction. |

| Colony Formation Assay | To evaluate the long-term effect of the inhibitor on the clonogenic survival of cancer cells. | KRAS G12C mutant cell lines. | Number and size of colonies. |

Protocol: Western Blot for Downstream Signaling

-

KRAS G12C mutant cells (e.g., MIA PaCa-2) are seeded in culture plates.[6]

-

Cells are treated with the inhibitor at various concentrations for a specified time (e.g., 24 hours).[6]

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).

-

Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.

Figure 2: General workflow for Western blot analysis of KRAS downstream signaling.

In Vivo Efficacy

The anti-tumor activity of ARS-1620 has been demonstrated in preclinical xenograft models using human cancer cell lines harboring the KRAS G12C mutation.

Table 4: Representative In Vivo Data for ARS-1620

| Model | Cell Line | Dose | Tumor Growth Inhibition (TGI) |

| Pancreatic Cancer Xenograft | MIA PaCa-2 | 200 mg/kg, once daily | Significant tumor regression.[14][19] |

| Non-Small Cell Lung Cancer Xenograft | NCI-H358 | 40 mg/kg | 47% TGI.[10][20] |

Note: Specific TGI values can vary between studies.

Conclusion and Future Directions

The discovery and development of ARS-1620 and subsequent KRAS G12C inhibitors have transformed the therapeutic landscape for KRAS-mutant cancers. This technical guide has outlined the core principles of its discovery, synthesis, and characterization. Ongoing research in this field is focused on overcoming mechanisms of acquired resistance, developing next-generation inhibitors that can target other KRAS mutations, and exploring combination therapies to enhance clinical efficacy.[12][21] The journey from an "undruggable" target to a clinically validated one serves as a powerful example of the progress in modern drug discovery.

References

- 1. bioengineer.org [bioengineer.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and preclinical characterization of KRAS G12C inhibitor fulzerasib (GFH925) for advanced solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ars-1620 | C21H17ClF2N4O2 | CID 137003167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. reactionbiology.com [reactionbiology.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Discovery of novel KRAS G12C inhibitor with promising in vivo efficacy and safety | BioWorld [bioworld.com]

- 21. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity and Kinetics of the KRAS G12C Inhibitor ARS-853

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of ARS-853, a pioneering covalent inhibitor of the KRAS G12C oncoprotein. The document details its binding affinity and kinetics, outlines the experimental methodologies used for their determination, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Binding Data for ARS-853

The following table summarizes the key quantitative data reported for the binding of ARS-853 to the KRAS G12C mutant protein. These parameters are crucial for understanding the inhibitor's potency and mechanism of action at both a biochemical and cellular level.

| Parameter | Value | Assay Method | Comments |

| Cellular IC50 | 2.5 µM | Cell Proliferation Assay | Concentration required to inhibit 50% of cell proliferation in KRAS G12C mutant cell lines[1]. |

| Cellular Engagement IC50 | 1.6 µM (at 6 hours) | LC/MS-MS | Concentration at which 50% of cellular KRAS G12C is covalently modified by ARS-853[2][3]. |

| Biochemical Rate Constant | 76 M⁻¹s⁻¹ | Biochemical Assay | Second-order rate constant for the covalent modification of GDP-bound KRAS G12C[2][3]. |

| Dissociation Constant (Kd) | 36.0 ± 0.7 μM | Stopped-Flow Fluorescence | Represents the initial non-covalent binding affinity of ARS-853 to KRAS G12C[4][5]. |

| Inhibition Constant (Ki) | ~200 µM | In Vitro Biochemical Assay | Represents the reversible binding affinity before covalent bond formation[6][7]. |

| kinact/Ki | 510 ± 75 M⁻¹s⁻¹ (in DTT buffer) | Stopped-Flow Fluorescence | A measure of the overall covalent modification efficiency[4]. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers aiming to replicate or adapt these assays for the characterization of KRAS G12C inhibitors.

Stopped-Flow Fluorescence Spectroscopy for Kinetic Analysis

This method is employed to measure the rapid kinetics of both the initial non-covalent binding and the subsequent covalent modification of KRAS G12C by an inhibitor.

Objective: To determine the dissociation constant (Kd) for the initial reversible binding and the rate of the irreversible covalent modification (kinact).

Materials:

-

Purified recombinant KRAS G12C protein (a fluorescent variant such as Y137W may be used to provide an intrinsic fluorescence signal change upon inhibitor binding)[4][5].

-

ARS-853 or other covalent inhibitor.

-

Stopped-flow spectrofluorometer.

-

Assay buffer (e.g., MHT buffer: 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5).

Procedure:

-

Protein Preparation: Prepare a solution of purified KRAS G12C in the assay buffer to a final concentration of approximately 5 µM. Ensure the protein is predominantly in the GDP-bound state.

-

Inhibitor Preparation: Prepare a series of concentrations of the inhibitor (e.g., 25, 50, 75, and 100 µM) in the same assay buffer.

-

Instrument Setup: Set up the stopped-flow instrument with an appropriate excitation wavelength (e.g., 290 nm for tryptophan fluorescence) and a cutoff filter for emission (e.g., >320 nm). Set the temperature (e.g., 5°C or 20°C)[4].

-

Rapid Mixing: Load the protein solution into one syringe and the inhibitor solution into the other. The instrument will rapidly mix equal volumes of the two solutions.

-

Data Acquisition: Monitor the change in fluorescence intensity over time, starting immediately after mixing. The data acquisition should be rapid enough to capture the initial binding event (milliseconds) and long enough to observe the slower covalent modification (seconds to minutes).

-

Data Analysis:

-

The initial rapid change in fluorescence is attributed to the reversible binding of the inhibitor. Fit this phase of the kinetic data to a model for reversible binding to determine the on-rate (kon) and off-rate (koff), from which the dissociation constant (Kd = koff/kon) can be calculated[4].

-

The slower, pH-dependent phase of the fluorescence change represents the covalent ligation. Fit this phase to a model for an irreversible reaction to determine the rate of inactivation (kinact)[4].

-

Global fitting of the data from multiple inhibitor concentrations can be performed to obtain a more robust determination of the kinetic parameters[4].

-

Mass Spectrometry-Based Assay for Covalent Modification

This assay directly measures the extent of covalent bond formation between the inhibitor and the cysteine residue of KRAS G12C.

Objective: To quantify the percentage of KRAS G12C that is covalently modified by an inhibitor over time, both in vitro and in a cellular context.

Materials:

-

Purified recombinant KRAS G12C or cell lysate from a KRAS G12C-expressing cell line (e.g., H358).

-

ARS-853 or other covalent inhibitor.

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-TOF).

-

Lysis buffer, trypsin, and other reagents for protein digestion and sample preparation.

Procedure:

-

In Vitro Reaction: Incubate purified KRAS G12C protein with the inhibitor at various time points.

-

Cellular Treatment: Treat KRAS G12C mutant cells with the inhibitor for different durations.

-

Protein Extraction and Digestion:

-

For in vitro samples, the reaction can be quenched and the protein directly analyzed or first digested with trypsin.

-

For cellular samples, lyse the cells, immunoprecipitate the tagged KRAS G12C (if applicable), and then perform an in-gel or in-solution tryptic digest[4].

-

-

LC-MS Analysis:

-

Inject the digested peptide mixture into the LC-MS system.

-

Separate the peptides by liquid chromatography.

-

Analyze the eluting peptides by mass spectrometry.

-

-

Data Analysis:

-

Identify the peptide containing the Cys12 residue.

-

Determine the mass of this peptide. The unmodified peptide will have a specific mass, while the peptide covalently bound to the inhibitor will have a mass equal to the peptide mass plus the mass of the inhibitor.

-

Quantify the relative abundance of the modified and unmodified peptides by comparing their peak areas in the mass spectrum. This ratio represents the percentage of KRAS G12C that is covalently modified[2].

-

RAS-Binding Domain (RBD) Pulldown Assay for Cellular Activity

This assay is used to determine the level of active, GTP-bound KRAS in cells and how it is affected by inhibitor treatment.

Objective: To measure the inhibitory effect of a compound on KRAS activation in a cellular context.

Materials:

-

KRAS G12C mutant cell line (e.g., H358).

-

ARS-853 or other inhibitor.

-

GST-RAF1-RBD (Ras-binding domain of RAF1 fused to GST) immobilized on glutathione agarose beads.

-

Cell lysis buffer.

-

Anti-Ras antibody for western blotting.

-

SDS-PAGE and western blotting equipment.

Procedure:

-

Cell Treatment: Culture KRAS G12C cells and treat them with various concentrations of the inhibitor for a specified time.

-

Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of KRAS.

-

Protein Quantification: Determine the total protein concentration of the lysates.

-

Pulldown of Active KRAS:

-

Incubate a standardized amount of cell lysate with the GST-RAF1-RBD beads. Only active, GTP-bound KRAS will bind to the RBD[8].

-

Wash the beads to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads using SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an anti-Ras antibody to detect the amount of pulled-down (active) KRAS.

-

-

Data Analysis: Quantify the band intensity of the western blot to determine the relative amount of active KRAS in treated versus untreated cells. This will allow for the determination of an IC50 for the inhibition of KRAS activation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to KRAS G12C inhibition.

Caption: KRAS G12C Signaling Pathway and Inhibition by ARS-853.

Caption: Experimental Workflow for KRAS G12C Inhibitor Characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 4. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

In Vitro Characterization of a Representative KRAS G12C Inhibitor

This technical guide provides a comprehensive overview of the in vitro characterization of a representative covalent inhibitor targeting the KRAS G12C mutation. Due to the absence of publicly available data for a specific molecule designated "inhibitor 28," this document synthetically presents data and methodologies based on well-characterized KRAS G12C inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific mutation at codon 12, substituting glycine with cysteine (G12C), results in a constitutively active protein that drives tumor cell proliferation and survival. This activation is primarily mediated through the MAPK and PI3K-AKT signaling pathways.[1] KRAS G12C inhibitors are small molecules that covalently bind to the mutant cysteine residue, locking the protein in an inactive, GDP-bound state.[2]

Quantitative In Vitro Efficacy

The in vitro potency and selectivity of a representative KRAS G12C inhibitor are summarized in the following tables. These values are essential for comparing the efficacy of different compounds and for guiding further development.

Table 1: Cellular Potency in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | 8 |

| MIA PaCa-2 | Pancreatic Cancer | 15 |

| SW1573 | Non-Small Cell Lung Cancer | 12 |

IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.

Table 2: Biochemical and Mechanistic Activity

| Assay | Parameter | Value |

| p-ERK Inhibition (NCI-H358 cells) | IC50 | 2.5 nM[3] |

| KRAS G12C Protein Binding (SPR) | Kd (nM) | 0.5 |

| SOS1-Mediated Nucleotide Exchange | IC50 | 10 nM |

p-ERK is a key downstream effector in the MAPK pathway. Surface Plasmon Resonance (SPR) is used to measure binding affinity (Kd). The nucleotide exchange assay measures the inhibition of the exchange of GDP for GTP, which is essential for KRAS activation.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathways and experimental procedures provide a clear understanding of the inhibitor's mechanism of action and the methods used for its characterization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for key in vitro assays.

Cell Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines harboring the KRAS G12C mutation.

-

Cell Lines: NCI-H358, MIA PaCa-2, SW1573 (KRAS G12C mutant), and A549 (KRAS wild-type) as a negative control.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The inhibitor is serially diluted and added to the wells.

-

Plates are incubated for 72 hours.

-

Cell viability is assessed using a commercial reagent such as CellTiter-Glo®.

-

Luminescence is measured, and data are normalized to vehicle-treated controls to calculate IC50 values.

-

Western Blot for p-ERK Inhibition

This method is used to quantify the inhibition of downstream signaling from KRAS G12C.

-

Cell Line: NCI-H358.

-

Procedure:

-

Cells are seeded in 6-well plates.

-

After reaching 70-80% confluency, cells are treated with varying concentrations of the inhibitor for 2 hours.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against phospho-ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.

-

Bands are visualized using chemiluminescence, and band intensities are quantified to determine the IC50 for p-ERK inhibition.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is employed to measure the binding kinetics and affinity of the inhibitor to the KRAS G12C protein.

-

Materials: Recombinant KRAS G12C protein, SPR instrument, and sensor chips.

-

Procedure:

-

Recombinant KRAS G12C protein is immobilized on a sensor chip.

-

A series of inhibitor concentrations are flowed over the chip surface.

-

The association and dissociation of the inhibitor are monitored in real-time by detecting changes in the refractive index.

-

The resulting sensorgrams are fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

SOS1-Mediated Nucleotide Exchange Assay

This biochemical assay assesses the inhibitor's ability to lock KRAS G12C in the inactive, GDP-bound state by preventing nucleotide exchange.

-

Materials: Recombinant KRAS G12C, SOS1, fluorescently labeled GTP analog (e.g., mant-GTP).

-

Procedure:

-

KRAS G12C is pre-incubated with the inhibitor.

-

The nucleotide exchange reaction is initiated by adding SOS1 and the fluorescent GTP analog.

-

The increase in fluorescence, which corresponds to the binding of the fluorescent GTP to KRAS, is measured over time.

-

The rate of nucleotide exchange is calculated, and the IC50 for the inhibition of this process is determined.

-

Conclusion

The in vitro characterization of a KRAS G12C inhibitor involves a multifaceted approach, combining cellular and biochemical assays to determine its potency, selectivity, and mechanism of action. The data and protocols presented in this guide provide a robust framework for the preclinical evaluation of novel KRAS G12C-targeted therapies. While the specific data for "inhibitor 28" is not available, the methodologies and representative data herein serve as a comprehensive template for the characterization of any compound in this class.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Downstream Signaling Effects of KRAS G12C Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core downstream signaling effects of KRAS G12C inhibitors. It delves into the molecular mechanisms of action, quantitative effects on key signaling pathways, experimental methodologies for their study, and the emergence of resistance mechanisms.

Introduction to KRAS G12C and its Inhibition

The KRAS gene is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2] This mutation results in a glycine-to-cysteine substitution at codon 12, which locks the KRAS protein in a constitutively active, GTP-bound state.[1][3] This perpetual activation drives downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[3][4]

KRAS G12C inhibitors are a novel class of targeted therapies that covalently bind to the mutant cysteine residue.[1] This binding traps the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting its downstream signaling functions.[1][4]

Core Downstream Signaling Pathways Affected

KRAS G12C activation predominantly drives two major downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.[5][6] Inhibition of KRAS G12C is designed to suppress these pro-survival signals.

2.1. The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival.[7] In KRAS G12C mutant cancers, the constitutive activation of KRAS leads to the sequential phosphorylation and activation of RAF, MEK, and ERK.[5][6] Activated ERK then translocates to the nucleus to regulate gene expression related to cell cycle progression.

KRAS G12C inhibitors effectively block this pathway, leading to a reduction in the phosphorylation of MEK and ERK.[5][7] However, the duration and completeness of this inhibition can be limited by resistance mechanisms.[7]

2.2. The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical downstream effector of KRAS, regulating cell growth, metabolism, and survival.[4][5] Active KRAS can directly bind to and activate the p110 catalytic subunit of PI3K.[4] This leads to the activation of AKT and subsequently mTOR, which promotes protein synthesis and cell growth.

The effect of KRAS G12C inhibitors on the PI3K/AKT pathway can be more heterogeneous compared to the MAPK pathway.[8] While some studies report a significant downregulation of p-AKT upon inhibitor treatment, others show minimal or no effect in certain cell lines.[5][8] This variability suggests that in many cases, the PI3K pathway may not be solely under the control of mutant KRAS.[8]

Quantitative Effects on Downstream Signaling

The quantitative impact of KRAS G12C inhibitors on downstream signaling can vary depending on the specific inhibitor, cell line, and duration of treatment. The following tables summarize the observed effects on key signaling proteins.

Table 1: Effect of KRAS G12C Inhibitors on MAPK Pathway Components

| Inhibitor | Cell Line / Model | Target Protein | Observed Effect | Citation |

| ARS1620 | Mia.paca-2 xenograft | p-ERK | Significantly downregulated | [5] |

| AMG510 (Sotorasib) | Various | p-ERK | Inhibition maintained for up to 48h | [5] |

| Adagrasib | KRAS G12C-mutant tumors | p-ERK | Reduced phosphorylation | [9] |

| ARS-1620 | KRAS G12C-mutant cell lines | p-MEK, p-ERK, p-RSK | Decrease at 4 hours | [7] |

| Sotorasib | H358 and SW837 cells | p-ERK | Inefficient suppression after 48h due to feedback | [10] |

Table 2: Effect of KRAS G12C Inhibitors on PI3K/AKT Pathway Components

| Inhibitor | Cell Line / Model | Target Protein | Observed Effect | Citation |

| ARS1620 | Mia.paca-2 xenograft | p-AKT, p-S6 | Significantly downregulated | [5] |

| ARS1620 | 12 NSCLC cell lines | p-AKT | Suppression in only 3 of 12 cell lines | [8] |

| AMG510 | KRAS G12C-mutant cells | p-AKT | Level negatively correlates with anti-proliferative activity | [11] |

Experimental Protocols for Assessing Downstream Effects

The analysis of downstream signaling effects of KRAS G12C inhibitors relies on a variety of standard molecular biology techniques.

4.1. Western Blotting

Western blotting is the most common method to assess the phosphorylation status and total protein levels of key signaling molecules.

-

Objective: To quantify the levels of total and phosphorylated proteins in the MAPK and PI3K/AKT pathways.

-

Methodology:

-

Cell Lysis: Treat KRAS G12C mutant cells with the inhibitor for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

4.2. Immunoprecipitation

Immunoprecipitation is used to assess protein-protein interactions, such as the binding of KRAS to its effectors.

-

Objective: To determine the effect of KRAS G12C inhibitors on the interaction between KRAS and its downstream effectors (e.g., RAF).

-

Methodology:

-

Cell Lysis: Lyse inhibitor-treated cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for the protein of interest (e.g., KRAS) and protein A/G-agarose beads.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Western Blotting: Elute the protein complexes and analyze by Western blotting for the presence of interacting partners.

-

Mechanisms of Resistance and Signaling Reactivation

A significant challenge in the clinical application of KRAS G12C inhibitors is the development of intrinsic and acquired resistance. A key mechanism is the adaptive feedback reactivation of the MAPK and PI3K/AKT pathways.[7][8]

Upon initial inhibition of KRAS G12C, the negative feedback loops that normally restrain upstream signaling are relieved.[7] This leads to the activation of receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and others.[7][11][12] These activated RTKs can then signal through wild-type RAS proteins (HRAS and NRAS) or directly to PI3K, bypassing the inhibited KRAS G12C and reactivating the downstream pathways.[7][12] This reactivation can occur within 24-48 hours of treatment, limiting the efficacy of the inhibitor.[7]

Conclusion

KRAS G12C inhibitors represent a significant advancement in the treatment of cancers harboring this specific mutation. Their primary mechanism of action involves the suppression of the MAPK and PI3K/AKT downstream signaling pathways. However, the efficacy of these inhibitors can be compromised by adaptive resistance mechanisms that lead to the reactivation of these pathways. A thorough understanding of these downstream signaling dynamics is crucial for the development of effective combination therapies to overcome resistance and improve patient outcomes. Combination strategies with inhibitors of RTKs, SHP2, or PI3K are currently under investigation to counteract these resistance mechanisms.[5][8][13]

References

- 1. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Targeting KRASG12C-Mutated Advanced Colorectal Cancer: Research and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets of KRAS G12C inhibitors, a landmark class of anti-cancer therapeutics. While the specific designation "inhibitor 28" does not correspond to a widely documented agent in scientific literature, this guide will focus on the well-characterized class of covalent inhibitors that target the KRAS G12C mutation. The data and methodologies presented are a composite derived from seminal studies on pioneering molecules such as ARS-853, ARS-1620, AMG510 (Sotorasib), and MRTX849 (Adagrasib).

Core Cellular Target: The KRAS G12C Oncoprotein

The primary and intended cellular target of this class of inhibitors is the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein harboring a glycine-to-cysteine mutation at codon 12 (G12C). This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[1][2] This aberrant signaling drives cellular proliferation, survival, and tumorigenesis.

KRAS G12C inhibitors are designed to specifically and covalently bind to the mutant cysteine residue (Cys12). This irreversible binding occurs within a previously hidden groove in the Switch-II pocket of the KRAS protein, which is accessible only when KRAS is in its inactive, GDP-bound state.[3][4] By forming this covalent adduct, the inhibitors trap KRAS G12C in an inactive conformation, preventing its interaction with downstream effector proteins and thereby abrogating oncogenic signaling.

Quantitative Data on Inhibitor Activity

The following tables summarize key quantitative metrics for representative KRAS G12C inhibitors, providing a basis for comparison of their biochemical and cellular activities.

Table 1: Biochemical Potency of Representative KRAS G12C Inhibitors

| Inhibitor | Target | Assay Method | kinact/KI (M-1s-1) | KD (nM) | IC50 (nM) | Reference(s) |

| ARS-853 | KRAS G12C | Mass Spectrometry | 76 | - | - | [4] |

| ARS-1620 | KRAS G12C | Mass Spectrometry | 1,100 ± 200 | - | - | [5] |

| AMG510 | KRAS G12C | Nucleotide Exchange | 9,900 | 220 | 8.88 | [3][6] |

| MRTX849 | KRAS G12C | Mass Spectrometry | 35,000 ± 300 | 9.59 | - | [3][7] |

Table 2: Cellular Activity of Representative KRAS G12C Inhibitors

| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| ARS-853 | H358 | Cellular Engagement | 1.6 | [4] |

| AMG510 | NCI-H358 | pERK Inhibition | ~0.03 | [5] |

| AMG510 | MIA PaCa-2 | pERK Inhibition | ~0.03 | [5] |

| AMG510 | NCI-H358 | Cell Viability | ~0.006 | [5] |

| AMG510 | MIA PaCa-2 | Cell Viability | ~0.009 | [5] |

| MRTX849 | MIAPACA2 | Cell Viability | 0.0047 | [2] |

| Cmpd 1 | H358 | Thiol Reactive Probe Assay | 1.6 | [8] |

Key Signaling Pathways Modulated by KRAS G12C Inhibition

KRAS G12C inhibitors primarily impact two major downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway. These pathways are central to cell proliferation, survival, and growth.

MAPK/ERK Signaling Pathway

The RAF-MEK-ERK cascade is a canonical downstream effector of RAS signaling.[1] Inhibition of KRAS G12C leads to a significant reduction in the phosphorylation of MEK and ERK, which can be observed through techniques like Western blotting.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 5. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of KRAS G12C Inhibitor 28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of KRAS G12C inhibitor 28, a potent and selective covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with the G12C mutation. The information presented herein is intended to offer a detailed understanding of the inhibitor's biological activity, mechanism of action, and preclinical efficacy, compiled from publicly available data. While a specific compound designated "this compound" has been identified with a reported IC50 of 57 nM, detailed preclinical data from its primary source, patent WO2021113595A1, is not fully accessible. Therefore, this guide synthesizes the available information on inhibitor 28 with representative data from other well-characterized KRAS G12C inhibitors to provide a comprehensive profile.

In Vitro Activity and Selectivity

This compound has demonstrated potent inhibition of the KRAS G12C mutant protein. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Table 1: In Vitro Potency of this compound

| Assay Type | Metric | Value | Reference |

| Biochemical Assay | IC50 | 57 nM | WO2021113595A1 |

Note: The IC50 value was obtained from a commercial vendor referencing the patent WO2021113595A1. Further details of the specific assay conditions were not available.

To provide a broader context of the typical in vitro profiling for such an inhibitor, the following table includes representative data from preclinical studies of other well-known KRAS G12C inhibitors, such as sotorasib and adagrasib.

Table 2: Representative In Vitro Cellular Activity of KRAS G12C Inhibitors

| Cell Line | Cancer Type | KRAS Mutation | Inhibitor | IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Adagrasib | 1.8 |

| MIA PaCa-2 | Pancreatic Cancer | G12C | Adagrasib | 4.3 |

| SW1573 | Non-Small Cell Lung Cancer | G12C | Sotorasib | 7 |

| HCT116 | Colorectal Cancer | G13D (WT for G12C) | Adagrasib | >10,000 |

This table presents representative data to illustrate the expected potency and selectivity of a clinical-stage KRAS G12C inhibitor.

Mechanism of Action and Signaling Pathway

KRAS G12C inhibitors, including presumably inhibitor 28, act by covalently binding to the cysteine residue at position 12 of the mutant KRAS protein. This locks the protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the aberrant signaling cascade that drives tumor growth.

Methodological & Application

Application Notes: In Vitro Profiling of KRAS G12C Inhibitor 28

For Research Use Only.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, has been a focus of intense drug discovery efforts, leading to the development of targeted covalent inhibitors. This document provides a detailed protocol for the in vitro evaluation of "KRAS G12C inhibitor 28," a compound with a reported IC50 of 57 nM[1]. The described assays are designed to characterize its biochemical potency, cellular activity, and impact on downstream signaling pathways.

Data Presentation

A summary of the inhibitory activities of selected KRAS G12C inhibitors is presented below. This table is intended to provide a comparative landscape for positioning the activity of new compounds like inhibitor 28.

| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |

| This compound | Not Specified | KRAS G12C | 57 | [1] |

| Sotorasib (AMG-510) | Biochemical (TR-FRET) | KRAS G12C | 8.88 | [2] |

| Adagrasib (MRTX849) | Cell Viability (3D) | KRAS G12C mutant | <100 | [3] |

| LY3537982 | GTP-bound KRAS Inhibition | H358 cell line | Lower than Sotorasib & Adagrasib | [4][5] |

| D-1553 | ERK Phosphorylation | NCI-H358 cells | Not Specified | [5] |

| JDQ443 | Cell Proliferation | KRAS G12C mutant | Not Specified | [6] |

Signaling Pathway

The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction. In its active, GTP-bound state, KRAS stimulates downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation[7][8]. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation[7][9]. Covalent KRAS G12C inhibitors specifically bind to the mutant cysteine residue, locking the protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling[10].

Caption: The KRAS G12C signaling pathway and the mechanism of action of inhibitor 28.

Experimental Protocols

The following protocols are representative methods for the in vitro characterization of KRAS G12C inhibitors.

Biochemical Assay: TR-FRET Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, a key step in its activation.

Materials:

-

Recombinant human KRAS G12C protein

-

BODIPY-FL-GDP (fluorescently labeled GDP)

-

GTPγS (a non-hydrolyzable GTP analog)

-

SOS1 (a guanine nucleotide exchange factor)

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP

-

This compound

-

384-well low-volume plates

-

TR-FRET plate reader

Procedure:

-

Prepare a dilution series of this compound in DMSO, followed by a further dilution in Assay Buffer.

-

In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).

-

Add recombinant KRAS G12C protein and BODIPY-FL-GDP to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding to the GDP-bound KRAS.

-

Initiate the exchange reaction by adding a mixture of SOS1 and GTPγS to all wells.

-

Incubate for 30 minutes at room temperature.

-

Measure the TR-FRET signal on a compatible plate reader (Excitation: 485 nm, Emission: 520 nm and 665 nm).

-

Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.

Cell-Based Assay: Cell Viability/Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and proliferation of cancer cell lines harboring the KRAS G12C mutation.

Materials:

-

NCI-H358 or MIA PaCa-2 (human lung and pancreatic cancer cell lines with KRAS G12C mutation)

-

RPMI-1640 or DMEM cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

96-well clear-bottom white plates

-

Luminometer

Procedure:

-

Seed NCI-H358 or MIA PaCa-2 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle control and plot the results to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Target Engagement Assay: Western Blot for p-ERK

This assay determines if the inhibitor can block the downstream signaling of KRAS by measuring the phosphorylation level of ERK, a key protein in the MAPK pathway.

Materials:

-

NCI-H358 or MIA PaCa-2 cells

-

This compound

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control to assess the dose-dependent inhibition of ERK phosphorylation.

Caption: A generalized workflow for the in vitro characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioengineer.org [bioengineer.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Evaluate KRAS G12C Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of KRAS G12C inhibitors. The protocols are designed to assess various aspects of inhibitor function, from target engagement and pathway modulation to cellular viability. Representative data for well-characterized KRAS G12C inhibitors are provided for comparison.

Introduction

The KRAS protein is a critical signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. This mutation locks KRAS in a constitutively active state, driving uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the MAPK and PI3K pathways.[2]

The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy. These inhibitors bind to the inactive, GDP-bound form of KRAS G12C, preventing its reactivation and subsequent downstream signaling.[3] This document outlines key cell-based assays to evaluate the efficacy of such inhibitors.

Key Signaling Pathways

The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways critical for cell growth and survival. A simplified representation of the canonical KRAS signaling pathway and the point of inhibition is depicted below.

Caption: KRAS G12C Signaling Pathway and Point of Inhibition.

Experimental Protocols

Here, we provide detailed protocols for three key cell-based assays to assess the activity of KRAS G12C inhibitors.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[4]

Workflow:

Caption: Cell Viability Assay Workflow.

Protocol:

-

Cell Seeding: Seed KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[5] Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in culture medium. Add the diluted inhibitor to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes.[6] Add 100 µL of CellTiter-Glo® Reagent to each well.[6]

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

Data Acquisition: Record luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter dose-response curve.

Target Engagement Assay (LC-MS/MS)

This assay directly measures the covalent modification of KRAS G12C by the inhibitor in a cellular context.

Workflow:

Caption: Target Engagement (LC-MS/MS) Workflow.

Protocol:

-

Cell Treatment: Culture KRAS G12C mutant cells to ~80% confluency and treat with the inhibitor at various concentrations and time points.

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Digestion: Quantify the protein concentration of the lysates. Perform a tryptic digest of the proteins.

-

LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer coupled with liquid chromatography.[7][8][9]

-

Data Analysis: Monitor the ion chromatograms for the peptide containing the Cys12 residue in both its unmodified and inhibitor-modified forms. Calculate the percentage of target engagement as the ratio of the modified peptide peak area to the sum of the modified and unmodified peptide peak areas.

Downstream Signaling Assay (Phospho-ERK Western Blot)

This assay assesses the inhibitor's ability to block the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.

Workflow:

Caption: Phospho-ERK Western Blot Workflow.

Protocol:

-

Cell Treatment: Seed KRAS G12C mutant cells and grow to 70-80% confluency. Treat with the inhibitor for the desired time (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[10]

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.[10] Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Data Presentation

The following tables summarize representative quantitative data for well-characterized KRAS G12C inhibitors in various cell lines.

Table 1: Cell Viability (IC50) of KRAS G12C Inhibitors in 2D and 3D Cell Culture Models

| Inhibitor | Cell Line | Assay Format | IC50 (nM) | Reference |

| MRTX849 (Adagrasib) | NCI-H358 | 2D | 10 | [1] |

| MRTX849 (Adagrasib) | MIA PaCa-2 | 2D | 10 | [1] |

| MRTX849 (Adagrasib) | NCI-H1373 | 2D | 11 | [1] |

| MRTX849 (Adagrasib) | NCI-H2122 | 2D | 13 | [1] |

| MRTX849 (Adagrasib) | SW1573 | 2D | 973 | [1] |

| MRTX849 (Adagrasib) | NCI-H358 | 3D | 0.2 | [1] |

| MRTX849 (Adagrasib) | MIA PaCa-2 | 3D | 0.4 | [1] |

| Sotorasib (AMG510) | NCI-H358 | 2D | 7 | [2] |

| Sotorasib (AMG510) | MIA PaCa-2 | 2D | 8 | [2] |

Table 2: Biochemical and Cellular Activity of KRAS G12C Inhibitors

| Inhibitor | Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |

| MRTX849 (Adagrasib) | p-ERK Inhibition | NCI-H358 | IC50 | 14 | [11] |

| Sotorasib (AMG510) | Nucleotide Exchange | KRAS G12C | IC50 | 8.88 | [12] |

| MRTX849 (Adagrasib) | Biochemical Binding | KRAS G12C | KD | 9.59 | [12][13] |

| Sotorasib (AMG510) | Biochemical Binding | KRAS G12C | KD | 220 | [12] |

References

- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. OUH - Protocols [ous-research.no]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 5. scribd.com [scribd.com]

- 6. promega.com [promega.com]

- 7. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Xenograft Mouse Models in the Evaluation of KRAS G12C Inhibitors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of xenograft mouse models for the preclinical evaluation of KRAS G12C inhibitors. The content covers the underlying signaling pathways, detailed experimental protocols, and representative data presentation.

Introduction

The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2][3] The KRAS G12C mutation, a specific alteration where glycine is substituted by cysteine at codon 12, has emerged as a tractable target for direct inhibition.[4] Small molecules that covalently bind to the mutant cysteine have shown promising clinical activity.[4][5][6] Xenograft mouse models, where human tumor cells or patient-derived tissues are implanted into immunodeficient mice, are indispensable tools for evaluating the in vivo efficacy and pharmacodynamics of these inhibitors.[1][2][3]

KRAS G12C Signaling Pathway

The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, signal-transducing state.[7] This results in the constitutive activation of downstream pro-proliferative and survival pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[7][8] KRAS G12C inhibitors are designed to covalently bind to the cysteine residue of the mutated protein, locking it in its inactive GDP-bound conformation and thereby inhibiting downstream signaling.[5][9]

Experimental Protocols

Establishment of Subcutaneous Xenograft Models

This protocol describes the establishment of cell line-derived xenograft (CDX) models, a widely used approach for initial efficacy screening.

Materials:

-

KRAS G12C mutant human cancer cell line (e.g., NCI-H358, MiaPaCa-2)

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional, can enhance tumor take rate)[12]

-

Syringes and needles (27-30 gauge)

Procedure:

-

Cell Culture: Culture KRAS G12C mutant cells in their recommended medium until they reach 80-90% confluency.[12]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and perform a cell count to determine viability (should be >95%).[12]

-

Cell Preparation: Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1x10⁷ to 5x10⁷ cells/mL.[11][12] If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.[12]

-

Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[12]

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-4 days.[10] Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[11]

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Administration of KRAS G12C Inhibitor

Materials:

-

KRAS G12C inhibitor compound

-

Appropriate vehicle for formulation (e.g., 10% Captisol in 50 mM citrate buffer)[9]

-

Oral gavage needles

Procedure:

-

Formulation: Prepare the inhibitor formulation at the desired concentration in the specified vehicle.

-

Dosing: Administer the inhibitor or vehicle to the respective groups of mice via oral gavage once or twice daily, as determined by the compound's pharmacokinetic properties.[9]

-

Monitoring: Continue to measure tumor volumes and body weights throughout the study to assess efficacy and toxicity.

Evaluation of Anti-Tumor Efficacy

Data Collection:

-

Tumor volume measurements

-

Mouse body weights

-

Clinical observations (e.g., signs of distress)

Endpoint Analysis:

-

Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Pharmacodynamic (PD) Analysis: At specified time points after the final dose, tumors can be harvested to assess target engagement and downstream pathway modulation via methods such as Western blotting, immunohistochemistry (IHC) for pERK, or mass spectrometry.[1][13]

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and concise tabular format to allow for easy comparison between treatment groups.

Table 1: In Vivo Efficacy of Representative KRAS G12C Inhibitors in Xenograft Models

| Cell Line (Tumor Type) | Inhibitor | Dose & Schedule | Mean Tumor Growth Inhibition (%) | Reference |

| NCI-H358 (NSCLC) | MRTX849 | 100 mg/kg, QD | >100 (regression) | [5][9] |

| MiaPaCa-2 (Pancreatic) | Compound A | 30 mg/kg, QD | Sustained pERK inhibition | [1][13] |

| H1373 (NSCLC) | ARS-1620 | Not Specified | Significant tumor growth delay | [14] |

| LU99 (NSCLC) | JDQ443 | Not Specified | Delayed tumor regrowth | [4] |

Note: TGI values >100% indicate tumor regression.

Table 2: Clinical Efficacy of Sotorasib (AMG-510) in Advanced NSCLC

| Parameter | Value | Reference |

| Objective Response Rate (ORR) | 37.1% | [15][16] |

| Median Progression-Free Survival (PFS) | 6.8 months | [16][17] |

| Median Overall Survival (OS) | 12.5 months | [15] |

Conclusion

Xenograft mouse models are a cornerstone of preclinical oncology research, providing a robust platform to assess the anti-tumor activity of novel therapeutic agents. The protocols and data presentation guidelines outlined in these application notes offer a framework for the systematic evaluation of KRAS G12C inhibitors. Careful experimental design and execution are critical for generating reliable and translatable data that can inform clinical development. As research progresses, the use of more complex models, such as patient-derived xenografts (PDXs) and humanized mouse models, will further enhance our understanding of inhibitor efficacy and mechanisms of resistance.[5][9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Establishment of Xenograft Tumor Model in Mice [bio-protocol.org]

- 12. yeasenbio.com [yeasenbio.com]

- 13. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective KRAS G12C inhibitors in non-small cell lung cancer: chemistry, concurrent pathway alterations, and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

Application Notes and Protocols for In Vivo Studies of KRAS G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is a frequently mutated oncogene in various cancers, and the G12C mutation is a common target for therapeutic intervention. KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine-12 residue, locking the KRAS protein in an inactive state and inhibiting downstream signaling pathways that promote tumor growth. This document provides detailed application notes and protocols for in vivo studies of KRAS G12C inhibitors, with a focus on experimental design, data interpretation, and visualization of key pathways and workflows.

Note on "KRAS G12C inhibitor 28": While "this compound" is listed by chemical suppliers with a reported IC50 of 57 nM and antitumor effects referenced to patent WO2021113595A1, specific in vivo dosage and detailed experimental protocols for this particular compound are not publicly available in the searched scientific literature or patent databases.[1][2] Therefore, the following protocols and data are based on well-characterized KRAS G12C inhibitors such as sotorasib (AMG510) and adagrasib (MRTX849) to provide a representative guide for researchers.

Data Presentation: In Vivo Efficacy of Representative KRAS G12C Inhibitors

The following tables summarize quantitative data from in vivo studies of established KRAS G12C inhibitors. This data is intended to serve as a reference for designing and evaluating new compounds.

Table 1: Summary of In Vivo Efficacy of Sotorasib (AMG510)

| Animal Model | Tumor Type | Dosage | Route of Administration | Dosing Frequency | Outcome | Reference |

| Nude Mice | NSCLC Xenograft | 960 mg/kg | Oral | Once Daily | Tumor regression | [3][4] |

| Nude Mice | Colorectal Cancer Xenograft | 960 mg/kg | Oral | Once Daily | Tumor growth inhibition | [4] |

Table 2: Summary of In Vivo Efficacy of Adagrasib (MRTX849)

| Animal Model | Tumor Type | Dosage | Route of Administration | Dosing Frequency | Outcome | Reference |

| Nude Mice | NSCLC Patient-Derived Xenograft (PDX) | Not specified | Oral | Not specified | Tumor regression | |